molecular formula C20H24Cl2N2 B3235032 N1,N4-Bis(3-chlorobenzyl)cyclohexane-1,4-diamine CAS No. 1353987-18-4

N1,N4-Bis(3-chlorobenzyl)cyclohexane-1,4-diamine

Cat. No.: B3235032
CAS No.: 1353987-18-4
M. Wt: 363.3
InChI Key: LLOHHUTUYLQXSO-UHFFFAOYSA-N
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Description

“N1,N4-Bis(3-chlorobenzyl)cyclohexane-1,4-diamine” is a chemical compound with the CAS number 1353987-18-4 . It has a molecular weight of 363.32 and a molecular formula of C20H24Cl2N2 .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a cyclohexane ring with two diamine groups attached. Each of these diamine groups is further connected to a chlorobenzyl group .


Physical and Chemical Properties Analysis

“this compound” has a molecular weight of 363.32 and a molecular formula of C20H24Cl2N2 . Unfortunately, specific physical properties such as boiling point or solubility were not available in the sources I found .

Mechanism of Action

The mechanism of action of “N1,N4-Bis(3-chlorobenzyl)cyclohexane-1,4-diamine” is not specified in the sources I found. The mechanism of action would largely depend on the context in which this compound is used, such as in a chemical reaction or biological system .

Safety and Hazards

Specific safety and hazard information for “N1,N4-Bis(3-chlorobenzyl)cyclohexane-1,4-diamine” was not available in the sources I found. As with any chemical, appropriate safety precautions should be taken when handling this compound .

Future Directions

The future directions for “N1,N4-Bis(3-chlorobenzyl)cyclohexane-1,4-diamine” are not specified in the sources I found. Its potential uses could be explored in various fields such as organic synthesis, medicinal chemistry, or materials science .

Properties

IUPAC Name

1-N,4-N-bis[(3-chlorophenyl)methyl]cyclohexane-1,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24Cl2N2/c21-17-5-1-3-15(11-17)13-23-19-7-9-20(10-8-19)24-14-16-4-2-6-18(22)12-16/h1-6,11-12,19-20,23-24H,7-10,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLOHHUTUYLQXSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NCC2=CC(=CC=C2)Cl)NCC3=CC(=CC=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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